3-(4,5-Dihydrooxazol-2-yl)aniline
Overview
Description
“3-(4,5-Dihydrooxazol-2-yl)aniline” is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of 2-(azolyl)anilines, which includes “3-(4,5-Dihydrooxazol-2-yl)aniline”, has been studied extensively . The methods of synthesis are quite diverse, and the products of their modification often exhibit various biological activities .Molecular Structure Analysis
The molecular structure of “3-(4,5-Dihydrooxazol-2-yl)aniline” consists of a benzene ring attached to an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) .Scientific Research Applications
Catalytic Applications
3-(4,5-Dihydrooxazol-2-yl)aniline derivatives are involved in catalytic applications. They are used as ligands in ruthenium complexes for the catalytic transfer hydrogenation of nitroarene to aniline. This process is environmentally friendly, avoiding harsh reaction conditions and providing an efficient method for the reduction of nitroarenes to anilines (Jia et al., 2018).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, 3-(4,5-Dihydrooxazol-2-yl)aniline derivatives are used for the electrochemical synthesis of novel polymers. These polymers have applications in dye-sensitized solar cells, displaying higher energy conversion efficiency compared to cells with Pt counter electrodes (Shahhosseini et al., 2016). Additionally, they have been incorporated into tripodal oxazoline ligands for titanium complexes, which are then used in ethylene polymerization, indicating potential in polymer production processes (Hafeez et al., 2015).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, 3-(4,5-Dihydrooxazol-2-yl)aniline compounds are integral in the synthesis of various complex organic structures. They are involved in the preparation of imine groups known as Schiff bases, which are precursors to synthetic oxazepine with potential pharmaceutical applications (Jirjees, 2022). They also play a role in synthesizing spirotetrahydrooxino and spirotetrahydrofuro pyridines, highlighting their significance in the development of new chemical entities with potential pharmacological applications (Gómez-García et al., 2016).
Environmental and Green Chemistry
In environmental and green chemistry, the significance of 3-(4,5-Dihydrooxazol-2-yl)aniline derivatives is evident in the synthesis of compounds with antiprotozoal and antimicrobial activities. These compounds are designed with benzoxazolyl aniline as a scaffold, underlining the role of these derivatives in addressing global health challenges through the development of novel antimicrobial agents (Abdelgawad et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPALKWGZDRORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Dihydrooxazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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